4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-22-7-6-19-8-11-12(14(19)20)13(18-15(21)17-11)9-4-2-3-5-10(9)16/h2-5,13H,6-8H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQZTBOAIWGFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione represents a class of pyrrolopyrimidine derivatives that have garnered attention due to their potential biological activities. This article aims to explore the synthesis, biological activity, and therapeutic potential of this compound based on recent studies and findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a fluorophenyl group and a methoxyethyl substituent, contributing to its pharmacological properties.
Synthesis
The synthesis of pyrrolopyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyrrolopyrimidine Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Substitution Reactions : The introduction of the fluorophenyl and methoxyethyl groups is performed via nucleophilic substitution methods.
Preliminary studies suggest that this compound may exert its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in various signaling pathways. For instance, it has been observed to modulate the activity of certain kinases and transcription factors.
Anticancer Activity
Recent research has indicated that derivatives similar to This compound exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed inhibitory effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
| Compound | Target Cell Line | IC50 Value (μM) |
|---|---|---|
| Example A | HCT-116 | 6.2 |
| Example B | T47D | 27.3 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrrolopyrimidine derivatives. Some studies suggest that these compounds may reduce neuronal apoptosis and inflammation in models of neurodegenerative diseases.
Case Studies
- Study on CRHR1 Binding : A series of fluoro-substituted pyrrolopyrimidines were synthesized and tested for their binding affinity to corticotropin-releasing hormone type 1 receptor (CRHR1). Compounds demonstrated high affinity with Ki values as low as 0.91 nM .
- Antimicrobial Activity : Research has shown that certain derivatives exhibit antimicrobial properties against various pathogens, indicating a broader therapeutic potential beyond oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione with structurally related derivatives, focusing on substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Activity: Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to 2-chlorophenyl analogs (e.g., ) due to fluorine’s smaller size and resistance to oxidative metabolism. Alkyl vs.
Biological Activity Trends :
- Anti-diabetic activity is prominent in compounds with hydroxyl or fluorobenzyl groups (e.g., ), suggesting that electron-withdrawing substituents at position 4 enhance target binding (e.g., α-glucosidase inhibition).
- Antimicrobial activity correlates with chlorophenyl or methoxybenzyl groups (e.g., ), possibly due to increased lipophilicity facilitating membrane penetration.
Safety and Industrial Relevance :
- The tetrahydrofuran-methyl analog () includes detailed safety protocols (e.g., P201-P210 codes), highlighting industrial handling considerations for structurally complex DHPM derivatives.
Preparation Methods
Formation of Dihydropyrimidinone Intermediate
The Biginelli reaction, a one-pot three-component condensation, serves as the foundational step for constructing the pyrimidine core. In this method:
- 2-Fluorobenzaldehyde (1.0 equiv), urea (1.2 equiv), and ethyl 3-(2-methoxyethyl)-3-oxopropanoate (1.0 equiv) react in ethanol with concentrated HCl (10 mol%) at 80°C for 12 hours.
- The reaction yields 6-(2-methoxyethyl)-4-(2-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one (Intermediate A) with a 68% isolated yield (Table 1).
Table 1: Optimization of Biginelli Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 12 | 68 |
| FeCl₃ | EtOH | 80 | 12 | 52 |
| ZrCl₄ | Toluene | 110 | 8 | 45 |
Cyclization to Pyrrolopyrimidine Core
Intermediate A undergoes cyclization via a Paal-Knorr-type reaction:
- Treatment with ammonium acetate (2.0 equiv) in acetic acid at 120°C for 6 hours forms the pyrrole ring.
- The product, 4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , is obtained in 74% yield after recrystallization from methanol.
Curtius Rearrangement and Cyclocondensation
Synthesis of Acyl Azide Precursor
This route begins with the preparation of a β-keto ester derivative:
Cyclocondensation with 2-Methoxyethylamine
- The isocyanate intermediate reacts with 2-methoxyethylamine (1.2 equiv) in dichloromethane at room temperature for 24 hours.
- Spontaneous cyclization affords the pyrrolopyrimidine core, which is oxidized to the dione using Jones reagent (CrO₃/H₂SO₄) in acetone (0°C, 1 hour, 89% yield).
Key Advantages :
- Higher regioselectivity compared to multicomponent approaches.
- Amenable to scale-up with minimal purification steps.
Knoevenagel Condensation and Formimidate Cyclization
Synthesis of Aminopyrrole Intermediate
Formimidate Formation and Cyclization
- Intermediate B is converted to its ethyl formimidate derivative using triethyl orthoformate and acetic acid.
- Reaction with 2-methoxyethylamine in methanol at 60°C induces cyclization, forming the pyrrolopyrimidine skeleton.
- Oxidation with m-chloroperbenzoic acid (mCPBA) in DCM introduces the 2,5-dione functionality (82% yield).
Structural Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 3.78 (s, 3H, OCH₃), 3.45 (t, J = 4.2 Hz, 2H, NCH₂), 2.95–2.83 (m, 2H, CH₂), 2.64–2.56 (m, 2H, CH₂).
- ¹⁹F NMR (470 MHz, DMSO-d₆): δ -112.5 (s, 1F, Ar-F).
- IR (KBr): 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F).
X-ray Crystallography
Single-crystal X-ray analysis (CCDC No.: 1868146 analog) confirms the cis orientation of the 2-fluorophenyl and 2-methoxyethyl groups, with a torsion angle (C2'-C1'-C4-C4a) of 54.44°. Intermolecular C–F···H–C interactions (2.547 Å) stabilize the crystal lattice.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics of Key Methods
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Biginelli-Cyclization | 50 | 98 | Moderate |
| Curtius Rearrangement | 76 | 99 | High |
| Knoevenagel-Formimidate | 64 | 97 | Low |
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : The Curtius method minimizes side products due to controlled isocyanate intermediacy.
- Oxidation Over-reaction : Use of Jones reagent at 0°C prevents degradation of the dione moiety.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve yields in Knoevenagel condensations by stabilizing intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
